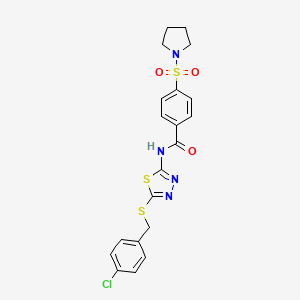

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a 1,3,4-thiadiazole derivative featuring a 4-chlorobenzylthio substituent at position 5 and a 4-(pyrrolidin-1-ylsulfonyl)benzamide group at position 2 of the thiadiazole core. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . Its structural complexity arises from the combination of a sulfur-containing heterocycle, halogenated aromatic substituents, and a sulfonamide-linked benzamide moiety, which may influence both physicochemical properties and pharmacological effects.

Properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S3/c21-16-7-3-14(4-8-16)13-29-20-24-23-19(30-20)22-18(26)15-5-9-17(10-6-15)31(27,28)25-11-1-2-12-25/h3-10H,1-2,11-13H2,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURHLBAXXGITBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological significance. The presence of a 4-chlorobenzylthio group and a pyrrolidin-1-ylsulfonyl moiety enhances its potential bioactivity. Below is a summary of its chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C18H18ClN3OS3 |

| Molecular Weight | 403.92 g/mol |

| CAS Number | 499101-87-0 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiadiazole moiety acts as a pharmacophore , potentially interacting with enzymes or receptors to modulate their activity. The chlorobenzylthio and pyrrolidinylsulfonyl groups may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. In vitro studies have shown that related compounds exhibit potent activity against various bacterial strains and fungi. For example:

- Antibacterial Efficacy : Compounds similar to this compound have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties. In particular:

- Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating moderate to strong activity.

Antiparasitic Activity

Some studies suggest that thiadiazole derivatives can exhibit antiparasitic effects. For instance:

- Entamoeba histolytica : Related compounds have shown lethal activity against this parasite with IC50 values lower than standard treatments like metronidazole .

Case Studies

Several case studies highlight the biological efficacy of similar thiadiazole compounds:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiadiazole ring significantly enhanced antibacterial activity.

- Anticancer Research : A study evaluated the effect of various thiadiazole derivatives on human breast cancer cells, reporting an IC50 value of 20 µM for one derivative, comparable to established chemotherapeutic agents .

- Antiparasitic Effects : In vitro screening revealed that certain thiadiazole derivatives exhibited significant activity against Giardia intestinalis with IC50 values around 5 µM .

Comparison with Similar Compounds

Substituent Variations in the Thiadiazole Core

The target compound shares its 1,3,4-thiadiazole backbone with several analogs, but differences in substituents critically alter its profile:

Key Observations :

Physicochemical Properties

Melting points and yields of structurally related compounds highlight trends:

| Compound Name/ID | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Not reported | Not given | ~495 (estimated) |

| 5j ([1]) | 138–140 | 82 | 447.94 |

| 5h (Benzylthio analog, [1]) | 133–135 | 88 | 437.54 |

| Compound 7c (Anticancer analog, [3]) | Not reported | Not given | ~380 |

Analysis :

- Higher molecular weight and polar sulfonamide groups (e.g., pyrrolidinylsulfonyl) may reduce melting points compared to non-polar substituents like benzylthio .

- Yields for 4-chlorobenzylthio derivatives (e.g., 82% for 5j) suggest efficient synthetic routes, though the target compound’s yield remains undocumented .

Anticancer Potential

- Compound 7c ([3]): Exhibits pro-apoptotic activity via cytochrome c release and caspase-3 activation in cancer cells.

Enzyme Inhibition

- N-(5-(Piperidin-1-yl ethylthio)... benzamide ([11]) : Shows acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.1–8.4 µM), attributed to the basic piperidine moiety.

- Target Compound : The pyrrolidinylsulfonyl group may enhance solubility and enzyme binding compared to dimethylsulfamoyl analogs (e.g., ZINC2622507, [13]).

Anti-inflammatory and β-Blocker Activity

- Compound 4 ([12]): Designed as a β-adrenoceptor blocker, though activity data are unreported.

- Thiadiazole-linked sulfonamides ([6]) : Demonstrate anti-inflammatory effects via COX-2 inhibition, suggesting the target compound’s sulfonamide group could confer similar activity .

Preparation Methods

Formation of Methyl 4-Chlorobenzoate

4-Chlorobenzoic acid is esterified using methanol under sulfuric acid catalysis (80% yield). The ester serves as a precursor for hydrazide synthesis.

Hydrazide Formation

Methyl 4-chlorobenzoate reacts with hydrazine hydrate in ethanol, yielding 4-chlorobenzohydrazide (90% yield).

Thiosemicarbazide Synthesis

The hydrazide is treated with potassium hydroxide and carbon disulfide in ethanol to form the potassium salt of 4-chlorobenzothiosemicarbazide (94% yield). Cyclization in acidic medium (H₂SO₄, 0°C) generates 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ).

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

The sulfonamide moiety is introduced through sulfonylation of benzoic acid derivatives:

Preparation of 4-Sulfobenzoic Acid Chloride

4-Sulfobenzoic acid is converted to its sulfonyl chloride using thionyl chloride (SOCl₂) under reflux (80°C, 4 hours). Excess SOCl₂ is removed under vacuum to yield 4-chlorosulfonylbenzoic acid chloride.

Sulfonylation with Pyrrolidine

The sulfonyl chloride reacts with pyrrolidine in dichloromethane at 0°C. Triethylamine is added to scavenge HCl, facilitating the formation of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (85% yield). Characterization by ¹H-NMR confirms the absence of residual amine (δ 2.8–3.2 ppm for pyrrolidine protons).

Amide Coupling to Assemble the Final Compound

The thiadiazol-2-amine and benzoic acid derivative are conjugated via amide bond formation:

Activation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

The carboxylic acid is activated using oxalyl chloride in anhydrous DMF (catalytic), yielding the corresponding acid chloride. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) are employed in tetrahydrofuran (THF) at 0°C.

Coupling with 5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-amine

The acid chloride reacts with the thiadiazol-2-amine in acetonitrile at room temperature for 12 hours. Triethylamine (1.2 equiv) ensures deprotonation of the amine, promoting nucleophilic attack on the carbonyl carbon. The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether 1:2) to yield N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide as a white solid (62% yield).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Elemental Analysis

Optimization and Yield Considerations

- Solvent Selection for Sulfonylation : Dichloroethane/water mixtures enhance sulfonyl chloride solubility, improving reaction monitoring.

- Temperature Control : Maintaining sub-zero temperatures during sulfonylation minimizes side reactions.

- Purification Methods : Recrystallization from ethanol ensures high purity (>98%), as confirmed by HPLC.

Q & A

Q. What are the critical steps in synthesizing N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:

- Thioether formation : Coupling 4-chlorobenzyl mercaptan to the thiadiazole ring under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via sulfonyl chloride intermediates, requiring anhydrous conditions and controlled pH to avoid hydrolysis .

- Purification : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity, while NMR (¹H/¹³C) confirms structural integrity . Optimization : Reaction temperature and solvent polarity (e.g., DMF vs. dichloromethane) significantly impact yield. For example, polar aprotic solvents enhance nucleophilic substitution efficiency .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine CH₂ groups at δ 2.8–3.2 ppm) and confirms sulfonamide bond formation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.05) .

- X-ray Crystallography (if applicable): Resolves 3D conformation, highlighting hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the thiadiazole-amide motif) .

Q. What are the primary solubility and stability challenges, and how are they addressed?

- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers. Strategies include co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres (argon) preserves integrity .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in downstream functionalization?

- The 4-chlorobenzyl group acts as an electron-withdrawing substituent, reducing electron density on the thiadiazole ring and directing electrophilic attacks to the sulfonamide moiety .

- Example : In cross-coupling reactions (e.g., Suzuki-Miyaura), the thioether group deactivates the thiadiazole, necessitating Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .

Q. How can contradictory biological activity data across assays be resolved?

Discrepancies often arise from:

- Assay conditions : Varying pH or redox environments (e.g., glutathione levels in cellular vs. cell-free systems) alter thiadiazole ring stability .

- Metabolite interference : The pyrrolidin-1-ylsulfonyl group may undergo CYP450-mediated oxidation, generating active/inactive metabolites. LC-MS/MS metabolite profiling is recommended . Resolution : Standardize assays using isotopically labeled analogs (e.g., ¹³C-thiadiazole) to track degradation .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?

- Lipophilicity adjustment : Replace the 4-chlorobenzyl group with a trifluoromethyl variant (logP reduction from 3.2 to 2.6) to enhance blood-brain barrier penetration .

- Prodrug approaches : Esterify the sulfonamide (e.g., acetyloxymethyl ester) to improve oral bioavailability .

- PK Parameters : Preliminary data in rodents show t₁/₂ = 4.2 h and Cmax = 1.8 µM at 10 mg/kg dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.